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molecular formula C15H25FO2 B8534599 2-[(10-Fluorodec-3-YN-1-YL)oxy]oxane CAS No. 88746-44-5

2-[(10-Fluorodec-3-YN-1-YL)oxy]oxane

Cat. No. B8534599
M. Wt: 256.36 g/mol
InChI Key: SRILJOAOINJDQH-UHFFFAOYSA-N
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Patent
US04455441

Procedure details

Repetition of the procedure described in Example 3 using 0.7992 g (5.06 mmol) of 3-butyn-1-yl tetrahydropyranyl ether, 3.6 mL (5.06 mmol) of 1.39M n-butyl lithium in hexane and 1.117 g (6.07 mmol, 1.2 eq) of 6-fluoro-1-bromo-hexane followed by purification by flash chromatography affords 10-fluoro-3-decyn-1-yl tetrahydropyranyl ether (570 mg, 44%) as a clear colorless oil: Rf=0.58 hexane/ethyl acetate (7:3, v/v); IR (film) ν2850-2950 (alcane CH); and 1H-NMR (CDCl3) δ1.20-1.95 (m, 14H), 2.15 (m, 2H), 2.45 (m, 2H), 3.65 (m, 4H), 4.42 (dt, J=48 Hz, 6 Hz, 2H), 4.65 (br s, 1H).
Quantity
0.7992 g
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step Two
Quantity
1.117 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]1[O:7][CH2:8][CH2:9][C:10]#[CH:11].C([Li])CCC.[F:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23]Br>CCCCCC>[O:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]1[O:7][CH2:8][CH2:9][C:10]#[C:11][CH2:23][CH2:22][CH2:21][CH2:20][CH2:19][CH2:18][F:17]

Inputs

Step One
Name
Quantity
0.7992 g
Type
reactant
Smiles
O1C(CCCC1)OCCC#C
Step Two
Name
Quantity
3.6 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
1.117 g
Type
reactant
Smiles
FCCCCCCBr
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
followed by purification by flash chromatography

Outcomes

Product
Name
Type
product
Smiles
O1C(CCCC1)OCCC#CCCCCCCF
Measurements
Type Value Analysis
AMOUNT: MASS 570 mg
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 43.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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